2-(4-Fluoro-2-methylphenyl)pyrrolidine

Medicinal Chemistry Organic Synthesis Analytical Chemistry

Sourcing fluorinated pyrrolidines with precise substitution patterns is critical for CNS medicinal chemistry and cross-coupling reactions. Generic analogs fail to replicate the steric and electronic properties of the target scaffold. This free base 2-(4-Fluoro-2-methylphenyl)pyrrolidine (CAS 1270412-03-7) delivers: - A defined logP (2.3) and TPSA (12 Ų) for membrane permeability studies. - Direct usability in nucleophilic substitutions without pre-deprotonation. - Batch-specific QC by NMR, HPLC, and GC (≥95% purity).

Molecular Formula C11H14FN
Molecular Weight 179.238
CAS No. 1270412-03-7
Cat. No. B2932296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methylphenyl)pyrrolidine
CAS1270412-03-7
Molecular FormulaC11H14FN
Molecular Weight179.238
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C2CCCN2
InChIInChI=1S/C11H14FN/c1-8-7-9(12)4-5-10(8)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3
InChIKeyNYXFCKRWEIIQPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-2-methylphenyl)pyrrolidine: Chemical Profile & Key Data


2-(4-Fluoro-2-methylphenyl)pyrrolidine (CAS 1270412-03-7) is a fluorinated aryl pyrrolidine derivative with the molecular formula C₁₁H₁₄FN and a molecular weight of 179.23 g/mol . It is primarily utilized as a versatile small molecule scaffold and building block in medicinal chemistry research and organic synthesis . The compound features a pyrrolidine ring substituted at the 2-position with a 4-fluoro-2-methylphenyl group. Its calculated lipophilicity (XLogP3) is 2.3, and it possesses a topological polar surface area of 12 Ų . Commercially, it is available from multiple vendors with typical purities of 95% or higher, and analytical characterization by NMR, HPLC, and GC is often provided .

Fluorinated aryl pyrrolidine scaffold for medicinal chemistry
Free base form compatible with diverse synthetic transformations
Specification-grade purity with analytical QC documentation
Commercially available from multiple suppliers for procurement flexibility

Why 2-(4-Fluoro-2-methylphenyl)pyrrolidine Cannot Be Substituted


Generic substitution of 2-(4-Fluoro-2-methylphenyl)pyrrolidine with unsubstituted pyrrolidine, other 2-arylpyrrolidines, or even its hydrochloride salt is scientifically unsound due to significant differences in physicochemical properties that directly impact reactivity, solubility, and biological target engagement . The precise substitution pattern—a 4-fluoro-2-methylphenyl group at the pyrrolidine 2-position—confers a distinct lipophilicity profile (XLogP3 = 2.3) and steric environment that cannot be replicated by simple analogs such as 1-(4-fluoro-2-methylphenyl)pyrrolidine (CAS 2969483-01-8) or the 1-benzyl derivative . The free base form (CAS 1270412-03-7) differs fundamentally from its hydrochloride salt (CAS 1955560-65-2) in solubility, stability, and compatibility with reaction conditions, making interchangeability impossible without altering synthetic outcomes or assay results . The following evidence quantifies key differentiators that inform procurement and experimental design.

Free base vs. hydrochloride salt: differing molecular weight shifts stoichiometry and may alter solubility in reaction media.
Unsubstituted pyrrolidine or analogs without 4-fluoro-2-methyl substitution yield a different lipophilicity and steric profile, potentially changing reactivity and target engagement.
Regioisomers such as 1-(4-fluoro-2-methylphenyl)pyrrolidine introduce a distinct electronic environment and cannot be considered interchangeable.

2-(4-Fluoro-2-methylphenyl)pyrrolidine Procurement Evidence


Free Base vs. Hydrochloride Salt: Molecular Weight & Stoichiometry

The free base form (CAS 1270412-03-7) has a molecular weight of 179.23 g/mol, whereas the hydrochloride salt (CAS 1955560-65-2) weighs 215.69 g/mol, a 20.3% increase due to the addition of HCl . This difference directly impacts molar calculations for stoichiometry, stock solution preparation, and dosing in biological assays. Researchers must account for this discrepancy to avoid systematic errors in synthesis yields and pharmacological evaluation .

Molecular weight
Head-to-head
179.23 vs 215.69 g/mol (HCl salt)
+36.46 g/mol (+20.3%)
Accurate molar calculations for synthesis; mass-balance errors if wrong form used.
Verify stoichiometry when switching between free base and salt.
Medicinal Chemistry Organic Synthesis Analytical Chemistry

Purity Specifications and Analytical QC Reports

The compound is supplied with a minimum purity specification of 95% by multiple vendors . In contrast, generic pyrrolidine reagents often have lower or unspecified purity, leading to variable reaction outcomes. Bidepharm provides batch-specific analytical data including NMR, HPLC, and GC for 2-(4-Fluoro-2-methylphenyl)pyrrolidine, enabling precise quality control and reproducibility . This level of documentation is critical for regulatory submissions and publication-ready data.

Purity specification
Reported
≥95% with NMR/HPLC/GC reports
Supports reproducible synthesis and assay data; meets publication documentation standards.
Confirm batch-specific QC data before critical experiments.
Analytical Chemistry Quality Control Medicinal Chemistry

Lipophilicity (XLogP3) vs. Other 2-Aryl Pyrrolidines

The calculated XLogP3 value for 2-(4-Fluoro-2-methylphenyl)pyrrolidine is 2.3 . This contrasts with other 2-arylpyrrolidines lacking the fluoro-methyl substitution, which typically exhibit XLogP3 values ranging from 1.5 to 2.0 (class-level inference). The higher lipophilicity of the target compound predicts enhanced membrane permeability and altered tissue distribution, which can be advantageous for CNS penetration or may require formulation adjustments .

Lipophilicity (XLogP3)
Class-level inference
2.3
vs ~1.5–2.0 for less substituted analogs
May support CNS permeability screening; distinct from less lipophilic 2-arylpyrrolidines.
Computational prediction; experimental logP may vary.
Medicinal Chemistry Physicochemical Properties Drug Design

Procurement Cost and Availability Comparison

The compound is commercially available from multiple suppliers with varying pricing and lead times. As of 2026, CymitQuimica offers 1 g for €2,284.00 and 100 mg for €884.00 , while Biosynth lists 50 mg for $559.50 and 0.5 g for $1,740.50 with a 3-4 week lead time . In contrast, the hydrochloride salt (CAS 1955560-65-2) is generally more cost-effective and more widely stocked, with shorter lead times . These differences necessitate informed procurement based on experimental scale and timeline.

Supplier pricing (2026)
Data to verify
~€2,284/g (free base)
HCl salt typically lower cost, shorter lead time
Informs procurement scale and budget; HCl salt may offer cost advantage for workflow.
Pricing and lead time subject to change; confirm with supplier.
Procurement Supply Chain Budgeting

Optimal Applications of 2-(4-Fluoro-2-methylphenyl)pyrrolidine


CNS Drug Discovery Lead Optimization

The measured lipophilicity (XLogP3 = 2.3) and topological polar surface area (12 Ų) position 2-(4-Fluoro-2-methylphenyl)pyrrolidine as a favorable scaffold for CNS drug discovery programs where moderate membrane permeability is required . Its fluorine atom enhances metabolic stability and binding affinity, while the pyrrolidine ring offers conformational constraint. Researchers developing NK receptor antagonists, p300 inhibitors, or other CNS targets should prioritize this specific substitution pattern over less lipophilic analogs .

Fluorinated Heterocycle Building Block

As a versatile building block with a 95% purity specification and available QC documentation (NMR, HPLC, GC), this compound is ideally suited for multi-step organic synthesis of fluorinated pharmaceuticals and agrochemicals . Its free base form allows direct use in nucleophilic substitutions, cross-couplings, and other reactions without prior deprotonation. The precise substitution pattern enables the construction of complex molecules with defined stereochemistry and electronic properties .

Analytical Reference Standard and Method Development

The availability of batch-specific analytical data and the distinct molecular signature (MW 179.23, exact mass 179.1110) make 2-(4-Fluoro-2-methylphenyl)pyrrolidine an excellent candidate for use as a reference standard in HPLC, LC-MS, and GC-MS method development . Its well-characterized purity and stability under standard storage conditions ensure reliable quantitation in quality control and forensic applications .

Application
Selection Property
Validation Focus
CNS lead compound research
Moderate lipophilicity, low TPSA profile
Membrane permeability assays, CNS target engagement
Fluorinated heterocycle building block
Free base form, QC-characterized purity
Reaction compatibility, multi-step synthesis reproducibility
Analytical reference standard
Well-characterized identity, distinct MS signature
HPLC/LC-MS/GC-MS method development, quantitation accuracy

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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